N-(5-bromopyridin-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is a chemical compound with the molecular formula C11H8BrN3O. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridine. The reaction typically involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene as solvents. The reaction conditions are mild and metal-free, making it an attractive method for synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same chemodivergent methods. The scalability of the reaction conditions makes it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, particularly in the treatment of diseases where pyridine derivatives are effective.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: A related compound with similar structural features but different functional groups.
3-Bromoimidazo[1,2-a]pyridine: Another compound synthesized from similar starting materials but with a different core structure.
Uniqueness
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and carboxamide functional groups. This combination of features makes it particularly useful in various synthetic and research applications .
Properties
Molecular Formula |
C11H8BrN3O |
---|---|
Molecular Weight |
278.10 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8BrN3O/c12-8-4-5-10(14-7-8)15-11(16)9-3-1-2-6-13-9/h1-7H,(H,14,15,16) |
InChI Key |
SZKPTTZOAHJLGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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